molecular formula C7H9N5 B6619290 9H-Purin-6-amine, N,9-dimethyl- CAS No. 2009-52-1

9H-Purin-6-amine, N,9-dimethyl-

Cat. No.: B6619290
CAS No.: 2009-52-1
M. Wt: 163.18 g/mol
InChI Key: GRDLXXJSRHDATN-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, N,9-dimethyl-: is a chemical compound with the molecular formula C7H9N5 and a molecular weight of 163.1799 g/mol . . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, N,9-dimethyl- typically involves the methylation of purine derivatives. One common method is the reaction of 6-chloropurine with dimethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 9H-Purin-6-amine, N,9-dimethyl- can be scaled up by optimizing the reaction conditions to increase yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 9H-Purin-6-amine, N,9-dimethyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This compound can be reduced to form different reduced derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of purine N-oxides, while reduction can yield various purine derivatives with altered functional groups .

Scientific Research Applications

9H-Purin-6-amine, N,9-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.

    Biology: This compound is studied for its role in cellular processes and its potential as a biochemical probe.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, N,9-dimethyl- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, such as serine-threonine protein kinases, which play a crucial role in cell signaling and regulation . By inhibiting these enzymes, the compound can affect various cellular processes, including cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylamino-9-methyl purine
  • N,N-Dimethyl-9H-purin-6-amine
  • 9H-Purin-6-amine, N,N-dimethyl-9-(phenylmethyl)-

Uniqueness

9H-Purin-6-amine, N,9-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a unique ability to inhibit specific enzymes and pathways, making it a valuable tool in biochemical research and drug development .

Properties

IUPAC Name

N,9-dimethylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-8-6-5-7(10-3-9-6)12(2)4-11-5/h3-4H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDLXXJSRHDATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173911
Record name 9H-Purin-6-amine, N,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2009-52-1
Record name 9H-Purin-6-amine, N,9-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC4951
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Purin-6-amine, N,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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